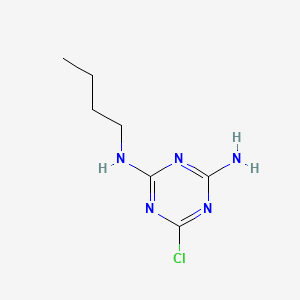

1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro-

Cat. No. B8645846

M. Wt: 201.66 g/mol

InChI Key: ROLHQCWTEFKSMZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06127538

Procedure details

To a mixture of 18.5 g (0.1 mol) of cyanuric chloride and 150 mL of acetonitrile was added a mixed solution of 7.3 g (0.1 mol) of n-butylamine and 20 mL of water over 2 hours by keeping the reaction temperature not to exceed 5° C. Thereafter, while maintaining the temperature at 5° C. or lower, a solution of 10.0 g (0.1 mol) of potassium hydrogen carbonate in 40 mL of water was dropwise added over 1 hour, and stirring was continued for additional 2 hours. Subsequently, 15.2 g (0.25 mol) of an aqueous 28% ammonia solution was dropwise added at the same temperature, followed by gradually elevating the temperature and stirring the mixture at 50° C. for 4 hours. Crystals were collected by filtration from the slurry solution thus obtained, washed well with water, and dried to obtain 2-amino-4-n-butylamino-6-chloro-1,3,5-triazine, as intermediate. The total amount of the crystals obtained was suspended in 100 mL of water, to which was added 8.1 g (0.11 mol) of n-butylamine, and allowed to react at a reflux temperature for 2 hours. Thereafter, a solution of 4.0 g (0.1 mol) of sodium hydroxide in 20 mL of water was dropwise added over 1 hour, and allowed to react at a reflux temperature for 2 hours. The reaction mixture was cooled and 100 mL of toluene was added thereto to extract the product, which was then washed 5 times with 80 mL of water. The solvent was distilled off from the organic layer thus obtained under reduced pressure to obtain 27.0 g (yield 92%) of the titled compound. Melting point: 73° C.

Identifiers

|

REACTION_CXSMILES

|

[N:1]1[C:8](Cl)=[N:7][C:5]([Cl:6])=[N:4][C:2]=1Cl.[CH2:10]([NH2:14])[CH2:11][CH2:12][CH3:13].C(=O)([O-])O.[K+].[NH3:20]>O.C(#N)C>[NH2:20][C:8]1[N:1]=[C:2]([NH:14][CH2:10][CH2:11][CH2:12][CH3:13])[N:4]=[C:5]([Cl:6])[N:7]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

18.5 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(Cl)N=C(Cl)N=C1Cl

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

|

|

Quantity

|

7.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)N

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

C(O)([O-])=O.[K+]

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to exceed 5° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring the mixture at 50° C. for 4 hours

|

|

Duration

|

4 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Crystals were collected by filtration from the slurry solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thus obtained

|

WASH

|

Type

|

WASH

|

|

Details

|

washed well with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=NC(=NC(=N1)NCCCC)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |